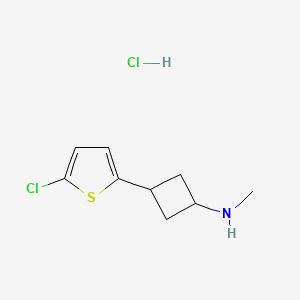

![molecular formula C21H20N2O4S B2896344 Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate CAS No. 941890-51-3](/img/structure/B2896344.png)

Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

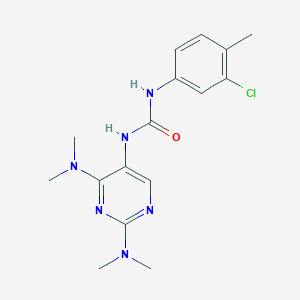

“Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . It also contains a benzo[d]thiazole group, which is a heterocyclic compound . The presence of these groups could suggest potential bioactivity, but without specific studies on this compound, it’s hard to predict its properties or activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine and benzo[d]thiazole rings are likely to be planar, and the overall shape of the molecule could be influenced by the terephthalate group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the ester group could undergo hydrolysis, and the piperidine ring might be involved in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. The presence of the polar ester group might increase its solubility in polar solvents .Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are pivotal in drug design due to their presence in numerous pharmaceuticals and alkaloids. The compound can serve as a precursor for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have significant pharmacological applications .

Anti-inflammatory Properties

The benzo[d]thiazol moiety of the compound has been associated with anti-inflammatory properties. Novel derivatives synthesized from similar structures have shown promising results in inhibiting COX-1 and COX-2 enzymes, which are key targets in anti-inflammatory therapy .

Antimicrobial Activity

Compounds with piperidine and benzo[d]thiazol structures have been evaluated for their antimicrobial properties. The compound can be used to develop new antimicrobial agents that offer an alternative to traditional antibiotics, especially in the face of increasing antibiotic resistance .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between drugs and their targets. The compound’s structure allows for computational analysis to predict its binding affinity and efficacy, which is crucial in the drug development process .

Pharmacological Applications

The piperidine moiety is a common feature in over twenty classes of pharmaceuticals. Therefore, the compound can be instrumental in the discovery and biological evaluation of potential drugs, particularly those targeting neurological disorders due to the piperidine ring’s impact on central nervous system activity .

Organic Chemistry Research

The compound’s unique structure makes it an interesting subject for organic chemistry research, particularly in the development of fast and cost-effective methods for the synthesis of substituted piperidines. This research has broader implications for the pharmaceutical industry, where piperidine derivatives are highly valued .

Mechanism of Action

Target of Action

The primary target of Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

The compound interacts with COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of prostaglandins and thus alleviating inflammation .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The inhibition of COX enzymes leads to a decrease in prostaglandin production, resulting in a reduction of inflammation . This makes Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate potentially useful in the treatment of conditions characterized by inflammation .

Safety and Hazards

properties

IUPAC Name |

1-O-methyl 4-O-(2-piperidin-1-yl-1,3-benzothiazol-6-yl) benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-26-19(24)14-5-7-15(8-6-14)20(25)27-16-9-10-17-18(13-16)28-21(22-17)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBZBYHZCJMOMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2896261.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2896271.png)

![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)

![4-[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]-N-(oxan-4-yl)benzamide](/img/structure/B2896278.png)

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2896279.png)

![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)

![7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2896283.png)